5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is an organic compound that features a unique combination of a dioxolane ring and a thienyl group attached to an undecyl ketone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol . The thienyl group can be introduced via a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thienyl halides and organometallic reagents . The undecyl ketone chain is then attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of dioxolane rings.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for ketones.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The thienyl group may interact with biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Thienyl Ketones: Compounds with a thienyl group attached to a ketone, but without the dioxolane ring.
Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole subunit, which share some structural similarities.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFPIWOEBQYTIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641881 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-00-4 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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